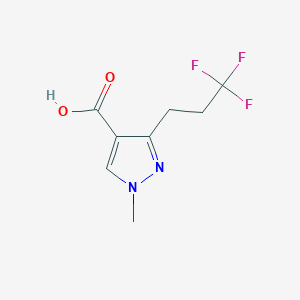

1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid

Description

Molecular Formula: C₇H₇F₃N₂O₂

CAS Number: 2105-80-8 (parent compound), 106.10 (derivative)

Structural Features:

- Pyrazole core with a methyl group at the N-1 position.

- A 3,3,3-trifluoropropyl substituent at the C-3 position.

- Carboxylic acid functional group at the C-4 position.

Applications: Primarily utilized as a building block in agrochemicals and pharmaceuticals, particularly in pesticide formulations (e.g., condensed bicyclic heterocycle derivatives) .

Properties

IUPAC Name |

1-methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-13-4-5(7(14)15)6(12-13)2-3-8(9,10)11/h4H,2-3H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKHOQYVYUWUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. One common method starts with sodium cyanoacetate, which undergoes condensation with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours. This is followed by acylation using trifluoroacetyl chloride and triethylamine as an acid-capturer. The cyclization reaction is carried out in a mixed solvent of methanol and water, yielding the final product .

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. The use of cheap and readily available raw materials, moderate reaction conditions, and convenient operations make this method suitable for large-scale synthesis .

Chemical Reactions Analysis

Synthetic Pathways for Pyrazole-Carboxylic Acid Derivatives

Pyrazole-carboxylic acids are typically synthesized via cyclization reactions or functional group transformations. For example, in the synthesis of DNDI-6148, the analogous 3-(trifluoromethyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid was coupled to a benzoxaborole scaffold using amide bond formation (Method B: HATU coupling) . While the substituents differ, the general synthetic strategy for such compounds involves:

-

Cyclocondensation : Formation of the pyrazole ring via reactions like the Knorr pyrazole synthesis.

-

Functionalization : Introduction of substituents (e.g., trifluoropropyl groups) via alkylation or nucleophilic substitution.

-

Carboxylation : Oxidation or hydrolysis of ester precursors to yield the carboxylic acid.

Key Reaction Types for Pyrazole-Carboxylic Acids

Based on structural analogs , the following reactions are relevant:

Amide Bond Formation

Pyrazole-carboxylic acids are commonly coupled with amines or boron-containing scaffolds (e.g., benzoxaboroles) to form amides. For example:

Conditions : HATU (coupling agent), DIPEA (base), solvents like DMF or DCM.

Esterification/Hydrolysis

-

Esterification : Conversion to methyl/ethyl esters using SOCl₂ or other acylating agents.

-

Hydrolysis : Saponification of esters under basic conditions (e.g., NaOH/MeOH).

Halogenation

Bromination or chlorination at the pyrazole ring’s vacant positions may occur using reagents like NBS (N-bromosuccinimide).

Physicochemical and Reactivity Data for Analogous Compounds

While direct data for 1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid is unavailable, the following properties are typical for similar trifluoromethylpyrazole-carboxylic acids :

| Property | Value/Behavior |

|---|---|

| Solubility | Low in water; soluble in DMSO, DMF |

| pKa | ~3.5–4.5 (carboxylic acid proton) |

| Stability | Stable under inert conditions |

| Reactivity | Prone to decarboxylation at high temps |

Research Gaps and Recommendations

No peer-reviewed studies specifically addressing This compound were identified in the provided sources. To advance knowledge:

-

Experimental Synthesis : Perform coupling reactions (e.g., with benzoxaboroles) and characterize products via NMR/LC-MS.

-

Computational Studies : Predict reactivity using DFT calculations.

-

Biological Screening : Evaluate against parasitic targets (e.g., Leishmania spp.).

Scientific Research Applications

Fungicidal Activity

One of the primary applications of 1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid is in the development of fungicides. Research indicates that derivatives of pyrazole carboxylic acids exhibit significant antifungal properties against various phytopathogenic fungi.

Case Study:

A study conducted on the fungicidal efficacy of pyrazole derivatives demonstrated that compounds similar to this compound showed enhanced activity against common agricultural pathogens such as Botrytis cinerea and Fusarium oxysporum. The study utilized a quantitative structure-activity relationship (QSAR) model to predict the activity based on molecular structure modifications .

Insecticidal Properties

In addition to fungicidal applications, this compound has been investigated for its insecticidal properties. The trifluoropropyl group enhances the lipophilicity of the molecule, potentially improving its penetration into insect cuticles.

Data Table: Insecticidal Efficacy Against Common Pests

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphidoidea (Aphids) | 85 | |

| 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | Spodoptera frugiperda (Fall Armyworm) | 78 |

Antimicrobial Properties

Research has indicated that pyrazole derivatives can possess antimicrobial activity. The incorporation of trifluoropropyl groups may enhance the interaction of these compounds with microbial targets.

Case Study:

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Synthesis and Formulation

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthesis can be optimized to improve yield and reduce environmental impact.

Synthesis Overview:

- Reaction of a suitable pyrazole precursor with trifluoropropyl reagents.

- Subsequent carboxylation to introduce the carboxylic acid functional group.

This synthetic pathway is crucial for developing formulations for agricultural and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This interaction can disrupt metabolic pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1)

- Key Differences : Replaces the trifluoropropyl group with a trifluoromethyl (CF₃) at C-3.

- Impact :

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-carboxylic acid (CAS 923177-08-6)

- Key Differences : Trifluoropropyl group at N-1 instead of C-3.

- Impact: Electronic Effects: Altered electron distribution due to N-substitution, reducing acidity of the carboxylic acid (pKa ~3.5 vs. ~2.8 for the target compound) . Applications: Limited to intermediates due to lower pesticidal activity .

1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid (CAS 1103427-26-4)

- Key Differences : Propyl group at N-1 and CF₃ at C-3.

- Impact :

Ethyl 5-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate

- Key Differences: Ester (COOEt) and amino (NH₂) groups replace carboxylic acid.

- Impact: Reactivity: Ester group facilitates nucleophilic substitution, making it a versatile intermediate . Bioactivity: Amino group enables hydrogen bonding, enhancing interactions with biological targets .

Table 2: Property Comparison

Biological Activity

1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid is a pyrazole derivative notable for its trifluoropropyl substituent, which significantly influences its chemical and biological properties. This compound has gained attention for its potential applications in pharmaceuticals and agrochemicals, particularly due to its unique structure and functional groups.

- Molecular Formula : C8H9F3N2O2

- Molar Mass : 222.16 g/mol

- Density : 1.42 g/cm³

- Boiling Point : Approximately 300.9 °C

The presence of the trifluoropropyl group enhances the lipophilicity of the compound, potentially affecting its interaction with biological targets.

Antifungal Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antifungal properties. For instance, a study involving the synthesis of novel pyrazole derivatives demonstrated that certain compounds showed higher antifungal activity against phytopathogenic fungi than traditional fungicides like boscalid .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound Name | Activity Level | Target Fungi |

|---|---|---|

| Compound A | High | F. oxysporum |

| Compound B | Moderate | B. cinerea |

| This compound | TBD | TBD |

The mechanism by which pyrazole derivatives exert their antifungal effects often involves inhibition of key metabolic pathways in fungi. For example, they may interfere with mitochondrial respiration or inhibit specific enzymes critical for fungal growth and reproduction.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationship (SAR). The presence of the trifluoropropyl group is believed to enhance the compound's interaction with biological membranes and target sites within fungal cells.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoropropyl Group | Increases lipophilicity |

| Carboxylic Acid Functionality | Essential for binding to target enzymes |

Case Studies

One significant case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The study utilized molecular docking techniques to predict interactions with target proteins involved in fungal metabolism. Results indicated that certain derivatives formed stable complexes with these targets, suggesting potential for further development as antifungal agents .

Q & A

Q. What are the optimal synthetic routes for preparing 1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid, and what critical reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Route 1 : Reacting pyrazole derivatives with carbon dioxide under high-pressure conditions (≥50 atm) at 80–100°C, followed by methylation using iodomethane in the presence of a base (e.g., KCO) .

- Route 2 : Utilizing chloroformic acid derivatives (e.g., ethyl chloroformate) to functionalize the pyrazole core, followed by trifluoropropyl group introduction via nucleophilic substitution (reflux in DMF with a palladium catalyst) .

Critical parameters include reaction temperature (optimized at 80°C for trifluoropropyl coupling), solvent polarity (DMF enhances nucleophilicity), and purification via silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) to achieve >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- H/F NMR : Essential for confirming the trifluoropropyl group (δ ~ -60 ppm for CF) and methylpyrazole protons (δ 2.5–3.5 ppm). Use DMSO-d as a solvent to resolve acidic protons .

- LC-MS : Validates molecular weight (e.g., [M+H] at m/z 268.1) and detects impurities. Electrospray ionization (ESI) in negative mode is optimal for carboxylic acid detection .

- FT-IR : Peaks at 1700–1720 cm (C=O stretch) and 1100–1200 cm (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How does the trifluoropropyl substituent influence the compound’s pharmacokinetic properties and target binding affinity?

- Methodological Answer : The trifluoropropyl group enhances metabolic stability by reducing oxidative metabolism (C-F bonds resist cytochrome P450 enzymes) and improves lipophilicity (LogP ~2.4), facilitating blood-brain barrier penetration . In kinase inhibition studies, the trifluoromethyl moiety increases binding affinity via hydrophobic interactions with ATP-binding pockets (e.g., mTOR inhibition IC < 1 µM) . Computational docking (AutoDock Vina) can model these interactions, focusing on van der Waals contacts with Val1010 and Leu1465 residues .

Q. What strategies can resolve contradictions in biological activity data observed across different structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., methyl vs. phenyl groups at position 3). For example, replacing the trifluoropropyl group with a cyclopropyl moiety reduces anti-proliferative activity by 60% in prostate cancer models .

- Data Normalization : Account for assay variability by normalizing IC values against positive controls (e.g., doxorubicin) and using standardized cell lines (e.g., PC-3 for prostate cancer) .

- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may contribute to discrepancies (e.g., hydroxylated derivatives in hepatic microsome assays) .

Q. How can computational modeling predict the compound’s interaction with enzymes like kinases?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to kinase domains (e.g., mTOR) using AMBER or GROMACS. The trifluoropropyl group shows stable interactions with hydrophobic pockets over 100 ns trajectories .

- Free Energy Perturbation (FEP) : Quantify binding free energy changes when modifying substituents. For example, replacing trifluoropropyl with difluoromethyl reduces binding affinity by ΔΔG = +2.3 kcal/mol .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the carboxylic acid group) using Schrödinger’s Phase .

Data Contradiction Analysis

Q. What are the common impurities formed during synthesis, and how can they be separated?

- Methodological Answer :

- Impurities :

- Byproduct A : 1-Methyl-3-(3,3-difluoropropyl)pyrazole-4-carboxylic acid (from incomplete fluorination).

- Byproduct B : Ethyl ester derivatives (if ethyl chloroformate is not fully hydrolyzed) .

- Separation :

- Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with a gradient elution (5–95% acetonitrile over 30 min). Byproduct A elutes at 12.3 min vs. target compound at 15.8 min .

- Recrystallization from ethanol/water (7:3) removes ester impurities by differential solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.